Ethyl 1-(2,4-difluorobenzoyl)-3-piperidinecarboxylate
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Overview
Description
Ethyl 1-(2,4-difluorobenzoyl)-3-piperidinecarboxylate is an organic compound that belongs to the class of piperidinecarboxylates This compound is characterized by the presence of a piperidine ring, a difluorobenzoyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(2,4-difluorobenzoyl)-3-piperidinecarboxylate typically involves the reaction of 2,4-difluorobenzoyl chloride with ethyl 3-piperidinecarboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(2,4-difluorobenzoyl)-3-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the difluorobenzoyl group, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
Ethyl 1-(2,4-difluorobenzoyl)-3-piperidinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(2,4-difluorobenzoyl)-3-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzoyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The piperidine ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
- Ethyl 4-(2,4-difluorobenzoyl)-1-piperazinecarboxylate
- 1-(2,4-difluorobenzoyl)-4-ethylpiperazine
- Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol)
Comparison: Ethyl 1-(2,4-difluorobenzoyl)-3-piperidinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and biological activities, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C15H17F2NO3 |
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Molecular Weight |
297.30 g/mol |
IUPAC Name |
ethyl 1-(2,4-difluorobenzoyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C15H17F2NO3/c1-2-21-15(20)10-4-3-7-18(9-10)14(19)12-6-5-11(16)8-13(12)17/h5-6,8,10H,2-4,7,9H2,1H3 |
InChI Key |
UPXGINQLEWMQSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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